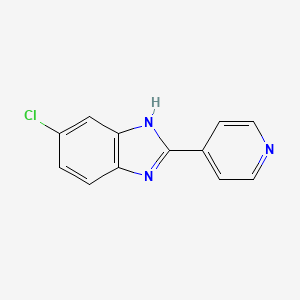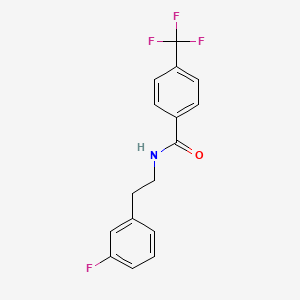
1-Morpholin-4-yl-2-(4-nitrophenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Morpholin-4-yl-2-(4-nitrophenyl)ethanone is an organic compound that belongs to the class of morpholine derivatives It is characterized by the presence of a nitrophenyl group attached to the morpholine ring via an acetyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Morpholin-4-yl-2-(4-nitrophenyl)ethanone typically involves the reaction of 4-nitrophenylacetic acid with morpholine. The process can be summarized as follows:
Acylation Reaction: 4-nitrophenylacetic acid is first converted to its corresponding acyl chloride using reagents such as thionyl chloride or oxalyl chloride.
Nucleophilic Substitution: The acyl chloride is then reacted with morpholine under basic conditions to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Morpholin-4-yl-2-(4-nitrophenyl)ethanone can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The acetyl group can participate in nucleophilic substitution reactions, where the acetyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Reduction: 4-(4-Aminophenylacetyl)morpholine.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Morpholin-4-yl-2-(4-nitrophenyl)ethanone has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mecanismo De Acción
The mechanism of action of 1-Morpholin-4-yl-2-(4-nitrophenyl)ethanone is largely dependent on its functional groups. The nitrophenyl group can interact with biological targets through various pathways, including:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Protein Interaction: It can form non-covalent interactions with proteins, affecting their function and activity.
Comparación Con Compuestos Similares
4-(4-Nitrophenyl)morpholine: Lacks the acetyl group but retains the nitrophenyl and morpholine moieties.
4-(4-Aminophenylacetyl)morpholine: A reduction product of 1-Morpholin-4-yl-2-(4-nitrophenyl)ethanone with an amino group instead of a nitro group.
Uniqueness: this compound is unique due to the presence of both the nitrophenyl and acetyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
50508-40-2 |
|---|---|
Fórmula molecular |
C12H14N2O4 |
Peso molecular |
250.25 g/mol |
Nombre IUPAC |
1-morpholin-4-yl-2-(4-nitrophenyl)ethanone |
InChI |
InChI=1S/C12H14N2O4/c15-12(13-5-7-18-8-6-13)9-10-1-3-11(4-2-10)14(16)17/h1-4H,5-9H2 |
Clave InChI |
XEWJEPSXWNILMA-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6'-Bromo-4-hydroxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B8761037.png)

![7-Hydroxy-1,3,4,5-tetrahydro-benzo[d]azepin-2-one](/img/structure/B8761051.png)









